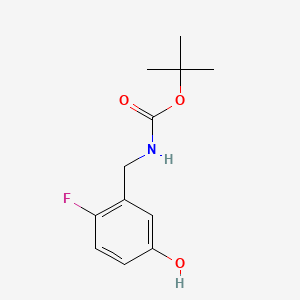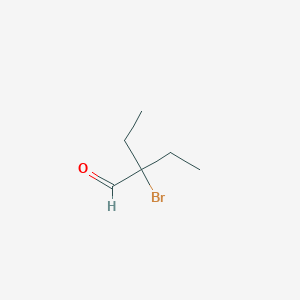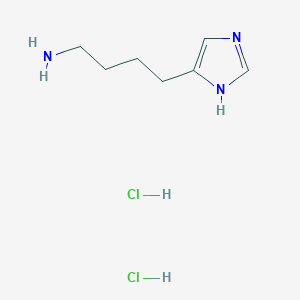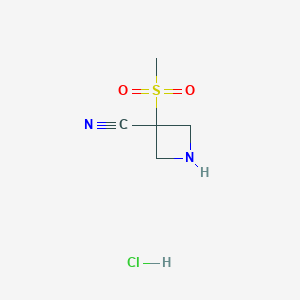
(4E)-octa-1,4-dien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-octa-1,4-dien-3-ol is an organic compound with the molecular formula C8H14O It is a type of unsaturated alcohol, characterized by the presence of a double bond at the fourth carbon atom and a hydroxyl group at the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-octa-1,4-dien-3-ol can be achieved through several methods. One common approach involves the use of a Grignard reagent. For instance, the reaction of 1-bromo-4-pentene with ethylene oxide in the presence of magnesium can yield this compound. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent the formation of by-products.
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of octa-1,4-diyne-3-ol. This process involves the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions. The reaction is highly efficient and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
(4E)-octa-1,4-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bonds can be reduced to form octan-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of octa-1,4-dien-3-one or octa-1,4-dien-3-oic acid.
Reduction: Formation of octan-3-ol.
Substitution: Formation of compounds like 3-chloro-octa-1,4-diene or 3-amino-octa-1,4-diene.
科学的研究の応用
(4E)-octa-1,4-dien-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of (4E)-octa-1,4-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bonds can participate in various chemical reactions, altering the compound’s structure and function. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(4E)-octa-1,4-dien-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Octa-1,4-diyne-3-ol: Similar structure but with triple bonds instead of double bonds.
Octan-3-ol: Similar structure but fully saturated.
Uniqueness
(4E)-octa-1,4-dien-3-ol is unique due to its combination of double bonds and a hydroxyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
特性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
(4E)-octa-1,4-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4,6-9H,2-3,5H2,1H3/b7-6+ |
InChIキー |
JKMHYJRORPXHGQ-VOTSOKGWSA-N |
異性体SMILES |
CCC/C=C/C(C=C)O |
正規SMILES |
CCCC=CC(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
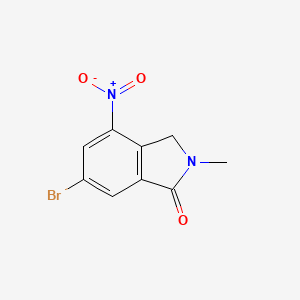
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)

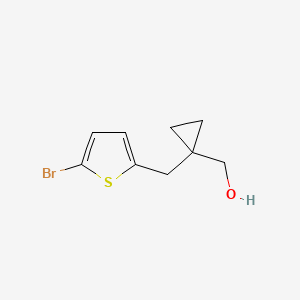
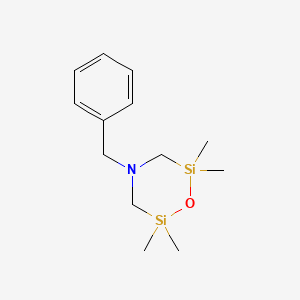
![2-Nitrobicyclo[2.2.1]heptane](/img/structure/B13519649.png)


